The synthesis of Dahlein 4.2 involves several key methodologies, primarily utilizing cross-coupling reactions and functional group transformations. A notable method includes the use of samarium(II) iodide as a reducing agent in various organic transformations. This approach allows for the selective reduction of aldehydes in the presence of ketones, facilitating the formation of complex molecular structures .
The synthesis often employs a combination of traditional organic reactions such as bromination and substitution reactions to introduce various substituents onto the chroman scaffold. For example, the introduction of functional groups at specific positions (2-, 3-, 6-, and 8-positions) on the chroman-4-one framework is achieved through well-established synthetic routes . The use of samarium-mediated Reformatsky reactions is particularly effective in generating functionalized derivatives with high yields.
Dahlein 4.2 features a chroman-4-one core structure characterized by an oxa-pyran ring. This structural motif is significant for its biological activity, as it allows for various substituent modifications that can enhance pharmacological properties.
The molecular formula for Dahlein 4.2 is C₁₃H₁₀O₂, with a molecular weight of approximately 202.22 g/mol. The compound exhibits distinct spectral characteristics in nuclear magnetic resonance spectroscopy and mass spectrometry, which are essential for confirming its structure during synthesis.
Dahlein 4.2 participates in several chemical reactions that are crucial for its functionalization and application development. Key reactions include:
The reaction conditions often involve solvents such as tetrahydrofuran or methanol, which play a critical role in solubility and reaction kinetics. The stereochemistry of the reactions is carefully controlled to ensure high yields of desired products with specific configurations.
The mechanism of action for Dahlein 4.2 primarily revolves around its interaction with biological targets, which may include enzymes or receptors involved in various physiological processes. The compound's structural features allow it to engage in hydrogen bonding and hydrophobic interactions, facilitating its binding affinity to target sites.
Research indicates that compounds structurally related to Dahlein 4.2 exhibit anti-inflammatory and antioxidant activities, suggesting similar potential mechanisms for this compound . Detailed mechanistic studies are necessary to elucidate the exact pathways through which Dahlein 4.2 exerts its effects.
Dahlein 4.2 is typically presented as a solid at room temperature, with melting points varying based on purity and specific modifications made during synthesis. Its solubility profile indicates moderate solubility in organic solvents but limited solubility in water.
The compound demonstrates stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH or light conditions. Its reactivity profile suggests it can participate in electrophilic aromatic substitution reactions due to the presence of electron-rich aromatic systems .
Dahlein 4.2 has potential applications in various scientific fields, particularly in medicinal chemistry where it may serve as a lead compound for drug development targeting diseases such as cancer or neurodegenerative disorders. Its ability to modulate biological pathways makes it a candidate for further research into therapeutic uses.
Dahlein 4.2 (molecular formula: C₁₁₄H₁₈₆N₃₀O₃₂; MW: 2488.92 Da) is a synthetic cationic antimicrobial peptide (AMP) derived from the skin secretions of the Australian aquatic frog Litoria dahlii [1]. This 23-amino acid peptide (Sequence: GLWQFIKDKLKDAATGLVTGIQS-NH₂) exemplifies a class of gene-encoded host defense polypeptides (HDPs) that serve as critical components of amphibian innate immunity [1] [8]. Its C-terminal amidation and amphipathic α-helical structure enable selective interactions with microbial membranes, positioning it as a key subject in ecological immunology and antimicrobial drug discovery [1] [6]. Unlike antibiotics targeting specific metabolic pathways, Dahlein 4.2 disrupts pathogen membranes through electrostatic interactions – a mechanism associated with low resistance development in microbes [6] [7].
Property | Specification |
---|---|
Amino Acid Sequence | GLWQFIKDKLKDAATGLVTGIQS-NH₂ |
Molecular Formula | C₁₁₄H₁₈₆N₃₀O₃₂ |
Molecular Weight | 2488.92 Da |
Net Charge (pH 7) | Predicted +4 (Lys/Asp ratio) |
Secondary Structure | Amphipathic α-helix in membranes |
Storage Stability | -20°C; lyophilized form |
Dahlein 4.2 contributes to Litoria dahlii's immune defense through multimodal actions against pathogens and immunomodulation:
Membrane Disruption Mechanism: Like related frog peptides (caerin, maculatin), Dahlein 4.2 adopts an α-helical conformation that inserts into microbial membranes. Quartz crystal microbalance studies on analogous peptides reveal concentration-dependent actions: transmembrane pore formation at low concentrations (<5 μM) and complete membrane lysis ("carpet mechanism") at higher concentrations [6]. This explains its efficacy against Gram-negative bacteria and enveloped viruses prevalent in aquatic habitats [6] [7].
Immunomodulatory Functions: Beyond direct microbicidal activity, Dahlein 4.2 likely modulates host immune responses. Research on related HDPs (e.g., LL-37, IDR-1018) demonstrates suppression of pro-inflammatory cytokines (TNF-α, IL-10) in macrophages exposed to bacterial endotoxins [7]. This dual functionality – pathogen clearance and inflammation control – is crucial for amphibians facing Batrachochytrium dendrobatidis (Bd), a lethal chytrid fungus that paralyzes lymphocyte responses and induces apoptosis in susceptible species [2] [5].
Defense Against Chytridiomycosis: Resistant amphibians like Rana catesbeiana maintain metabolic and skin integrity pathways during Bd exposure, contrasting with susceptible species that exhibit maladaptive immune gene upregulation [5]. Dahlein 4.2’s potential role in this resistance paradigm lies in its ability to maintain barrier function while avoiding destructive inflammatory cascades – a strategy aligned with amphibian survival in Bd-endemic regions.
Table 2: Comparative Mechanisms of Amphibian Host-Defense Peptides
Peptide | Primary Action | Pathogen Specificity | Immunomodulatory Role |
---|---|---|---|
Dahlein 4.2 | Membrane disruption | Broad-spectrum | Anti-inflammatory cytokine modulation |
Dahlein 5.1 | nNOS inhibition via CaM binding | Neuronal pathogens | Immune evasion support |
Caerin 1.1 | Transmembrane pore formation | Bacteria, fungi | Limited data |
Maculatin 1.1 | Concentration-dependent lysis | Gram-positive bacteria | Not characterized |
The diversification of dahlein peptides reflects an evolutionary arms race between amphibians and their pathogens:
Gene-Encoded Diversity: Eleven distinct dahlein peptides have been isolated from Litoria dahlii secretions, sequenced via ES-MS/MS and Edman degradation [1]. Dahlein 4.2 belongs to a peptide family exhibiting C-terminal amidation – a post-translational modification enhancing membrane binding and stability. This structural diversity likely evolved under selective pressure from regionally variable pathogens, as demonstrated in Agalychnis callidryas, where peptide profiles correlate with color morphs across biogeographic barriers [8].
Functional Adaptation: Unlike the potent antimicrobial dahlein 5.x series (e.g., dahlein 5.1 inhibits neuronal nitric oxide synthase via calmodulin binding [1]), dahlein 4.2 prioritizes membrane targeting. This functional divergence suggests niche partitioning within the host-defense repertoire – some peptides neutralize specific virulence factors (e.g., NO overproduction), while others provide broad antimicrobial coverage. Such specialization maximizes defensive efficacy while minimizing metabolic costs [1] [8].
Biogeographic Variation: Peptide expression in amphibians co-varies with environmental pathogen loads. Red-eyed treefrog (Agalychnis callidryas) populations display significant peptide profile divergence across Costa Rican and Panamanian habitats, with flank/leg color morphs predicting peptide composition better than neutral genetic markers [8]. Though unstudied in L. dahlii, similar selection likely shapes dahlein 4.2’s distribution across populations.
Despite Dahlein 4.2’s characterized structure, critical knowledge gaps impede therapeutic translation:
Mechanistic Specificity: The precise molecular basis for Dahlein 4.2’s membrane selectivity remains unresolved. While atomic force microscopy (AFM) studies on caerin reveal real-time bilayer disruption [6], Dahlein 4.2’s interactions with complex lipid matrices (e.g., fungal ergosterol-containing membranes) require direct investigation. Comparative analyses with other dahleins could identify sequence determinants of pathogen specificity.
Immunomodulatory Pathways: Although HDPs like LL-37 regulate endothelial function via MAPK/NF-κB signaling [3], Dahlein 4.2’s impact on amphibian immune cell trafficking (e.g., macrophage phagocytosis) or barrier tissue repair is unknown. Research must define whether it enhances intrinsic host defenses during intracellular infections – a weakness observed for other peptides against S. aureus [7].
Delivery Challenges: As with most AMPs, Dahlein 4.2 faces bioavailability limitations: protease susceptibility in vivo, pH-dependent activity, and potential cytotoxicity at lytic concentrations. Novel delivery systems (nanoparticles, PEGylation) could overcome these barriers but remain unexplored [3] [7].
Ecological Relevance: Current data derive primarily from synthetic peptides [1]. In-situ studies measuring Dahlein 4.2 expression dynamics during Bd infection across L. dahlii populations would clarify its ecological role in pathogen defense.
Table 3: Critical Research Directions for Dahlein 4.2
Research Gap | Experimental Approach | Expected Impact |
---|---|---|
Membrane interaction mechanics | AFM/QCM with asymmetric lipid bilayers | Rational design of selective analogs |
In-vivo immunomodulation | Amphibian infection models + RNA-seq | Identify adjuvant potential |
Biodistribution & stability | Radiolabeled peptide pharmacokinetics | Delivery system development |
Ecological variation | Population-level peptide fingerprinting | Conservation strategies for Bd resistance |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: